molecular formula C12H24O2 B1589512 2-(4-Propylcyclohexyl)propane-1,3-diol CAS No. 132310-86-2

2-(4-Propylcyclohexyl)propane-1,3-diol

Cat. No. B1589512
M. Wt: 200.32 g/mol
InChI Key: YKAQAUWVYATRHU-UHFFFAOYSA-N
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Description

“2-(4-Propylcyclohexyl)propane-1,3-diol” is an organic compound with the molecular formula C12H24O2 . It is a type of organic liquid that is soluble in organic solvents . The compound contains a cyclohexyl group, a propyl group, and two hydroxyl groups .


Molecular Structure Analysis

The molecular structure of “2-(4-Propylcyclohexyl)propane-1,3-diol” is represented by the formula C12H24O2 . This indicates that the compound consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound “2-(4-Propylcyclohexyl)propane-1,3-diol” is an organic liquid that is soluble in organic solvents . It has a molecular weight of 200.32 .

Scientific Research Applications

Synthesis and Industrial Applications

The research on 2-(4-Propylcyclohexyl)propane-1,3-diol primarily focuses on its synthesis and applications in various industries, notably in the production of liquid crystal displays (LCDs). A significant breakthrough was achieved by Wu et al. (2022), who developed an efficient method for synthesizing cis-4-Propylcyclohexanol, a crucial intermediate for producing trans-2-(4-Propylcyclohexyl)-1,3-propanediol. This compound plays a vital role in the manufacturing of LCDs. The study utilized a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase under optimal catalytic conditions to transform 4-propylcyclohexanone into cis-4-Propylcyclohexanol with a high yield and purity. The cis/trans ratio obtained was 99.5:0.5, demonstrating the process's efficiency and potential for green production at an industrial scale (Wu et al., 2022).

Environmental Considerations and Sustainability

In addition to its industrial applications, there is a growing interest in the environmental impact and sustainability of chemical processes involved in producing such chemicals. Although specific studies focusing on 2-(4-Propylcyclohexyl)propane-1,3-diol's environmental impact were not found, the broader research context emphasizes developing sustainable and eco-friendly manufacturing processes. The study by Wang et al. (2021) on the aqueous phase hydrodeoxygenation (APHDO) of polycarbonate to produce jet fuel range dicycloalkane underscores the importance of innovative approaches to chemical production that minimize environmental impact while maximizing efficiency and utility. Such methodologies could potentially be applied or adapted for the production of 2-(4-Propylcyclohexyl)propane-1,3-diol and related compounds to ensure sustainable practices in the chemical industry (Wang et al., 2021).

Safety And Hazards

The safety data sheet for “2-(4-Propylcyclohexyl)propane-1,3-diol” suggests that it should be handled with care. Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

2-(4-propylcyclohexyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAQAUWVYATRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459411
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propylcyclohexyl)propane-1,3-diol

CAS RN

132310-86-2
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

340 cm] (1.3 mol) of a 70% NaAlH2 (OC2H4OCH3)2 in toluene with 340 cm3 of anhydrous toluene was stirred at room temperature while adding 57 g (0.2 mol) of diethyl 4-propylcyclohexylmalonate dropwise for 30 minutes, after which it was stirred for 5 hours on a hot water bath at 80°-90° C. The reactant was cooled to room temperature, and 50 cm3 of water and 1,000 cm3 of 15% HCl were dropped while stirring. The oily layer was removed, and the water layer was extracted with toluene and combined with the oily layer and washed with 10% HC1 and water. The toluene was removed, and the residue was recrystallized from hexane to obtain 18 g (0.09 mol) of 2-(4'-propylcyclohexyl)propane-1,3-diol (trans-cis form mixture).
[Compound]
Name
NaAlH2 (OC2H4OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
diethyl 4-propylcyclohexylmalonate
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 2
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 3
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 4
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 5
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 6
2-(4-Propylcyclohexyl)propane-1,3-diol

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